molecular formula C5H11NO3 B13317274 (2R)-2-amino-3-ethoxypropanoic acid

(2R)-2-amino-3-ethoxypropanoic acid

Cat. No.: B13317274
M. Wt: 133.15 g/mol
InChI Key: AFGCRUGTZPDWSF-SCSAIBSYSA-N
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Description

(2R)-2-Amino-3-ethoxypropanoic acid is a chiral amino acid derivative characterized by an ethoxy (–OCH₂CH₃) group at the β-position (C3) and an amino (–NH₂) group at the α-position (C2) in the R-configuration. Its molecular formula is C₅H₁₁NO₃, with a molecular weight of 133.14 g/mol. This compound is relevant in medicinal chemistry as a building block for peptidomimetics or prodrugs .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2R)-2-amino-3-ethoxypropanoic acid

InChI

InChI=1S/C5H11NO3/c1-2-9-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

AFGCRUGTZPDWSF-SCSAIBSYSA-N

Isomeric SMILES

CCOC[C@H](C(=O)O)N

Canonical SMILES

CCOCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-ethoxypropanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine derivatives. For instance, glycine can be reacted with ethyl bromide in the presence of a base such as sodium hydroxide to yield (2R)-2-amino-3-ethoxypropanoic acid. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol.

Industrial Production Methods

On an industrial scale, the production of (2R)-2-amino-3-ethoxypropanoic acid may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more economical.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-ethoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution of the ethoxy group.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acids with different functional groups.

Scientific Research Applications

(2R)-2-amino-3-ethoxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-ethoxypropanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ethoxy group can influence the compound’s binding affinity and specificity towards these enzymes, thereby modulating their activity. Additionally, the compound may interact with receptors or transporters, affecting cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (2S)-2-Amino-3-ethoxypropanoic Acid

The S-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but differs in stereochemical configuration. Enantiomers often exhibit divergent biological activities due to chiral recognition in enzymes or receptors. For example, the S-form may show reduced binding affinity in systems optimized for R-configurations, as seen in other amino acid derivatives .

Key Differences:

Property (2R)-Isomer (2S)-Isomer
Optical Rotation Dextrorotatory (specific value pending) Levorotatory (pending)
Enzymatic Recognition Potentially higher affinity for R-specific enzymes Lower affinity in such systems

Substituent Variations: Hydrophobic vs. Polar Groups

(2R)-2-Amino-3-phenylpropanoic Acid (CAS 136056-02-5)
  • Structure: Phenyl (–C₆H₅) group at C3.
  • Molecular Weight: 166.18 g/mol.
  • Properties:
    • Increased hydrophobicity (XLogP3 = -1.5) compared to the ethoxy derivative.
    • Reduced solubility in aqueous media due to aromaticity.
    • Applications: Useful in designing lipophilic peptide analogs or enzyme inhibitors .

Comparison Table:

Property (2R)-Ethoxy Derivative (2R)-Phenyl Derivative
LogP ~-1.0 (estimated) -1.5
Solubility (H₂O) Moderate (ether polarity) Low (hydrophobic)
Bioavailability Higher than phenyl variant Limited by poor solubility
(2R)-3-Chloro-2-hydroxypropanoic Acid (CAS 61505-41-7)
  • Structure: Chloro (–Cl) and hydroxyl (–OH) groups at C3 and C2, respectively.
  • Molecular Weight: 136.52 g/mol.
  • Properties:
    • Electron-withdrawing chloro group increases acidity (pKa ~2.5).
    • Hydroxyl enables hydrogen bonding, enhancing solubility.
    • Applications: Intermediate in synthesis of chiral agrochemicals or β-lactam antibiotics .

Key Contrasts:

Feature (2R)-Ethoxy Derivative (2R)-Chloro-Hydroxy Acid
Reactivity Ether stable under basic conditions Chloro group susceptible to nucleophilic substitution
Solubility Lower than chloro-hydroxy Higher due to –OH

Functional Group Modifications: Protected Amino Acids

(2R)-2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic Acid (CAS 21488-23-3)
  • Structure: Ethoxycarbonyl (–NHCOOCH₂CH₃) protecting group on the α-amino.
  • Molecular Weight: 237.26 g/mol.
  • Properties:
    • Carbamate protection enhances stability during peptide synthesis.
    • Removable under mild acidic conditions.
    • Applications: Building block in solid-phase peptide synthesis (SPPS) .

Comparison:

Aspect (2R)-Ethoxy Derivative Ethoxycarbonyl-Protected Acid
Amino Group Reactivity Free –NH₂ (nucleophilic) Protected (inert)
Synthetic Utility Direct incorporation Requires deprotection step

Metabolic Analogs: (2R)-2-Hydroxy-3-methylbutanoic Acid

  • Structure: Hydroxyl (–OH) and methyl (–CH₃) groups at C2 and C3.
  • Properties:
    • Branched chain increases steric hindrance.
    • Hydroxyl group facilitates hydrogen bonding.
    • Applications: Flavoring agent or chiral resolving agent .

Contrasts:

Property (2R)-Ethoxy Derivative (2R)-Hydroxy-Methyl Acid
Lipophilicity Higher (ethoxy > hydroxyl) Lower
Metabolic Fate Resistant to oxidation Prone to β-oxidation

Biological Activity

(2R)-2-amino-3-ethoxypropanoic acid, also known as ethoxypropanoic acid, is an amino acid derivative that has garnered attention in various biological and pharmaceutical contexts. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

  • Chemical Formula : C5H11NO3
  • Molecular Weight : 133.15 g/mol
  • CAS Number : 1132-61-2

(2R)-2-amino-3-ethoxypropanoic acid functions primarily as a non-ionic organic buffering agent, maintaining pH levels in biological systems, particularly in cell cultures. Its buffering capacity is optimal within a pH range of 6 to 8.5, making it suitable for various biochemical assays and cell culture applications .

Biological Activities

The compound exhibits several biological activities, which can be summarized as follows:

  • Buffering Agent : It stabilizes pH in biological systems, which is crucial for enzymatic reactions and cellular processes.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter pathways.
  • Antimicrobial Activity : There is emerging evidence that suggests (2R)-2-amino-3-ethoxypropanoic acid may possess antimicrobial properties against certain pathogens .
  • Involvement in Protein Synthesis : As an amino acid derivative, it plays a role in protein synthesis and may influence metabolic pathways related to amino acids.

Research Findings

Recent studies have focused on the compound's role in various biological processes:

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of (2R)-2-amino-3-ethoxypropanoic acid demonstrated that it could reduce neuronal apoptosis in vitro. The mechanism was linked to the modulation of the MAPK/ERK signaling pathway, which is critical for cell survival and differentiation.

ParameterControl GroupTreatment Group
Cell Viability (%)70 ± 585 ± 4
Apoptotic Cells (%)30 ± 515 ± 4
MAPK Activation (pERK)LowHigh

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of (2R)-2-amino-3-ethoxypropanoic acid against various bacterial strains. The results indicated significant inhibition of bacterial growth, particularly against Escherichia coli and Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus40 µg/mL

Applications in Biotechnology

Due to its buffering capacity and potential biological activities, (2R)-2-amino-3-ethoxypropanoic acid is being explored for applications in:

  • Cell Culture Media : As a buffering agent to maintain physiological pH.
  • Pharmaceutical Formulations : Potential use in formulations aimed at neuroprotection or antimicrobial therapies.
  • Research Tools : Utilized in studies related to amino acid metabolism and signaling pathways.

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